1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a pyridine core substituted with a 1-methylpyrazole group at the 5-position and a 2-(trifluoromethyl)phenyl moiety linked via a methylene bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine-pyrazole scaffold may contribute to binding interactions in biological targets, such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-16(6-7-24-26)13-8-12(9-22-11-13)10-23-17(27)25-15-5-3-2-4-14(15)18(19,20)21/h2-9,11H,10H2,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRICFEPOONGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a trifluoromethyl phenyl group. The presence of these functional groups contributes to its unique biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16F3N5O |
| Molecular Weight | 367.34 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and improve binding affinity to target proteins, which can lead to increased potency in inhibiting specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing cellular responses.
Biological Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives containing the pyrazole and trifluoromethyl groups have shown promising results in inhibiting cyclooxygenase (COX) enzymes.
Case Studies:
- A study on similar pyrazole derivatives indicated that compounds exhibited COX-2 inhibitory activities with IC50 values significantly lower than traditional NSAIDs like diclofenac .
- Another investigation highlighted that certain pyrazole-based compounds demonstrated anti-inflammatory effects comparable to celecoxib, showing potential as selective COX inhibitors .
Research Findings
Several studies have explored the pharmacological profiles of pyrazole derivatives:
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Motifs and Substitution Patterns
Key Observations :
- The trifluoromethyl group is a shared feature in the target compound and the pyrazole derivative from , both likely improving pharmacokinetic properties.
- Pyrazole appears in all compared compounds, often serving as a hydrogen-bonding motif or rigid spacer.
- Urea linkages (target and MK13 ) are critical for intermolecular interactions, such as hydrogen bonding with biological targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-pyridine core followed by urea coupling. Key steps include:
- Step 1 : Alkylation of 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol with a trifluoromethylphenyl isocyanate derivative under anhydrous conditions (e.g., THF, 0–5°C) to form the urea linkage.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Yield improvements (>70%) require strict control of stoichiometry (1:1.2 molar ratio for urea coupling), inert atmosphere (N₂/Ar), and avoidance of moisture .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl group at δ ~3.9 ppm; urea NH protons at δ ~8–9 ppm).
- X-ray Crystallography : Single-crystal analysis with SHELXL refinement (e.g., to resolve torsional angles between pyridine and phenyl rings). SHELX programs are robust for small-molecule refinement, even with twinned data .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
Q. What are common impurities in the synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted isocyanate intermediates or dimerization products.
- Mitigation :
- Use excess isocyanate (1.2–1.5 eq) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).
- Purify via recrystallization (ethanol/water) to remove polar impurities.
- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethylphenyl group?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethyl group with -CF₂H, -Cl, or -OCH₃ to assess electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinase or protease panels) using fluorescence polarization or SPR.
- Data Analysis : Correlate substituent Hammett σ values with IC₅₀ to quantify electronic contributions. Similar studies on pyrazole-urea derivatives show trifluoromethyl groups enhance metabolic stability and target binding .
Q. What computational strategies predict binding modes to biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Glide with homology models (e.g., based on PDB 3LZF for kinase targets).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding).
- QM/MM : Hybrid quantum mechanics/molecular mechanics to study urea NH interactions with catalytic residues .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ across labs) be resolved?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments in triplicate.
- Orthogonal Assays : Validate inhibition via fluorescence-based and radiometric methods.
- Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions. Contradictions in similar urea derivatives were traced to DMSO solvent effects (>1% v/v reduces activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
